
N-(3-hydroxyphenyl)-Arachidonoyl amide
Vue d'ensemble
Description
N-(3-hydroxyphenyl)-Arachidonoyl amide (3-HPA, CAS 183718-75-4) is a synthetic bioactive lipid derivative structurally characterized by an arachidonic acid backbone conjugated to a 3-hydroxyphenyl group via an amide bond. Its molecular formula is C₂₆H₃₇NO₂, with a molecular weight of 395.6 g/mol . 3-HPA is notable for its dual functionality:
- COX-2 Inhibition: It acts as a selective, irreversible inhibitor of cyclooxygenase-2 (COX-2) with an IC₅₀ of 2 µM, while showing minimal activity against COX-1 .
Its stability in ethanol at -20°C and pharmacological relevance in inflammation and cancer research make it a compound of significant interest .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de la N-(3-hydroxyphényl)-arachidonoylamide implique généralement la réaction de l'acide arachidonique avec la 3-hydroxyaniline. La réaction est généralement effectuée en présence d'un agent de couplage tel que la N,N'-dicyclohexylcarbodiimide (DCC) et d'un catalyseur comme la 4-diméthylaminopyridine (DMAP). La réaction est réalisée sous atmosphère inerte, généralement d'azote, et à une température comprise entre 0 et 25 °C. Le produit est ensuite purifié par chromatographie sur colonne.
Méthodes de production industrielle : La production industrielle de la N-(3-hydroxyphényl)-arachidonoylamide suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l'utilisation de grands réacteurs et de systèmes automatisés pour contrôler précisément les conditions de réaction. Le processus de purification peut impliquer la cristallisation ou la chromatographie à grande échelle pour garantir une pureté élevée du produit final.
Analyse Des Réactions Chimiques
Types de réactions :
Oxydation : La N-(3-hydroxyphényl)-arachidonoylamide peut subir des réactions d'oxydation, conduisant à la formation de dérivés quinoniques.
Réduction : Le composé peut être réduit pour former les amines correspondantes.
Substitution : Il peut participer à des réactions de substitution, en particulier des substitutions nucléophiles, où le groupe hydroxyle peut être remplacé par d'autres nucléophiles.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont utilisés.
Substitution : Des nucléophiles comme les halogénures, les thiols ou les amines peuvent être utilisés en conditions basiques ou acides.
Principaux produits :
Oxydation : Dérivés quinoniques.
Réduction : Amines correspondantes.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
Applications De Recherche Scientifique
Pharmaceutical Development
Selective COX-2 Inhibition
N-(3-hydroxyphenyl)-Arachidonoyl amide selectively inhibits COX-2, an enzyme implicated in inflammatory processes and often overexpressed in various cancers. This selectivity allows for the reduction of pro-inflammatory prostaglandins with potentially fewer gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2 .
Therapeutic Applications
Due to its anti-inflammatory properties, this compound is being investigated for use in treating conditions such as:
- Arthritis : Reducing inflammation and pain associated with arthritis.
- Cancer : Targeting COX-2 overexpression in tumors to inhibit tumor growth and metastasis.
- Neuropathic Pain : Exploring its efficacy in pain management through the modulation of endocannabinoid signaling pathways .
Case Studies and Research Findings
Recent studies have provided insights into the efficacy and potential applications of this compound:
- Study on Inflammation : A study demonstrated that this compound significantly reduced inflammation markers in animal models of arthritis, suggesting its potential as an effective anti-inflammatory agent.
- Cancer Research : Research indicated that this compound could inhibit tumor growth in xenograft models by targeting COX-2 mediated pathways, providing a basis for its application in cancer therapy .
Mécanisme D'action
N-(3-hydroxyphenyl)-Arachidonoyl amide exerts its effects by interacting with specific molecular targets such as receptors and enzymes. It is known to bind to the transient receptor potential vanilloid type 1 (TRPV1) and cannabinoid receptor type 1 (CB1). These interactions modulate various signaling pathways, leading to its biological effects. For example, its binding to TRPV1 can result in the modulation of pain perception and inflammation .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Arachidonoyl Amide Derivatives
Table 1: Structural and Functional Comparison of Arachidonoyl Amides
Key Insights :
- The 3-hydroxyphenyl group in 3-HPA distinguishes it from AEA and 2-AG, which have ethanolamide and glycerol backbones, respectively. This structural difference abolishes cannabinoid receptor binding but confers COX-2 selectivity .
- Unlike AM404, which modulates endocannabinoid transport, 3-HPA’s primary mechanism is COX-2 inhibition, highlighting the role of the aromatic moiety in shifting bioactivity .
Hydroxyphenyl-Containing Bioactive Compounds
Table 2: Comparison with Hydroxyphenyl Derivatives
Key Insights :
- The position of the hydroxyl group on the phenyl ring critically influences activity. For example, 3-HPA’s 3-hydroxyphenyl group enables COX-2 inhibition, whereas 4HPR’s 4-hydroxyphenyl group enhances retinoid receptor activation .
- N-(3-hydroxyphenyl)retinamide outperforms 4HPR in apoptosis induction in bladder cancer cells, suggesting that the 3-hydroxyl configuration optimizes bioactivity in certain contexts .
Functional Comparison with Non-Cannabinoid Lipid Amides
Table 3: Lipid Amides with Divergent Signaling Pathways
Key Insights :
- Unlike OEA and PEA, which activate PPAR-α or GPR55, 3-HPA’s activity is COX-2-centric, underscoring the impact of the arachidonate backbone and aromatic substitution on target specificity .
Research Implications and Therapeutic Potential
3-HPA’s unique profile positions it as a candidate for:
- Inflammation Management: Its COX-2 selectivity could mitigate gastrointestinal side effects associated with non-selective COX inhibitors (e.g., indomethacin) .
- Cancer Adjuvant Therapy : Analogous to N-(3-hydroxyphenyl)retinamide, 3-HPA’s pro-apoptotic effects warrant exploration in COX-2-overexpressing cancers .
Further studies comparing its pharmacokinetics and toxicity with structurally related compounds (e.g., AM404, 4HPR) are needed to validate its clinical utility.
Activité Biologique
N-(3-hydroxyphenyl)-Arachidonoyl amide, also known as AM404, is a compound that has garnered attention for its significant biological activities, particularly in the context of inflammation and pain management. This article delves into its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C26H37NO2
- Molecular Weight : 395.58 g/mol
- Structural Analog : It is an analog of N-(4-hydroxyphenyl)-arachidonoyl amide (AM404), differing in the positioning of the hydroxy group on the phenyl ring.
This compound primarily functions as a selective and irreversible inhibitor of cyclooxygenase-2 (COX-2) . This enzyme plays a crucial role in the inflammatory response by catalyzing the formation of pro-inflammatory prostaglandins. By inhibiting COX-2, this compound reduces inflammation and associated pain without significantly affecting COX-1, which is responsible for protective gastric mucosa functions.
Interaction with Receptors
-
Transient Receptor Potential Vanilloid Type 1 (TRPV1) :
- Acts as a potent agonist.
- TRPV1 activation leads to calcium ion influx, triggering various cellular responses associated with pain and inflammation.
-
Cannabinoid Receptor Type 1 (CB1) :
- Functions as a low-affinity ligand.
- Binding to CB1 inhibits adenylate cyclase activity, reducing cyclic AMP levels and modulating protein kinase A activity.
Biological Activities
The primary biological activities of this compound include:
- Anti-inflammatory Effects : By inhibiting COX-2, it reduces the synthesis of inflammatory mediators.
- Analgesic Properties : Its action on TRPV1 contributes to pain relief in various animal models .
- Potential Neuroprotective Effects : Studies suggest it may have protective roles in neurodegenerative conditions due to its interaction with cannabinoid receptors and modulation of inflammatory pathways .
In Vivo Studies
Research has demonstrated the efficacy of this compound in various animal models:
- Pain Models : In rodent models, systemic administration resulted in significant antinociceptive effects, indicating its potential for treating chronic pain conditions .
- Inflammation Models : It has shown effectiveness in reducing carrageenan-induced inflammation, highlighting its role in managing inflammatory diseases .
Comparative Analysis with Other Compounds
The following table summarizes the comparative biological activities and selectivity profiles of related compounds:
Compound Name | Structure Type | COX Inhibition Type | Selectivity |
---|---|---|---|
N-(4-hydroxyphenyl)-arachidonoyl amide (AM404) | Analog of arachidonic acid | Reversible | Non-selective |
This compound | Analog of arachidonic acid | Irreversible | Selective for COX-2 |
Aspirin | Salicylic acid derivative | Irreversible | Non-selective |
Celecoxib | Sulfonamide | Reversible | Selective for COX-2 |
This table illustrates that this compound's selective irreversible inhibition of COX-2 distinguishes it from other compounds like aspirin and celecoxib, which are either non-selective or reversible inhibitors.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for assessing the cannabinoid receptor binding affinity of N-(3-hydroxyphenyl)-Arachidonoyl amide?
- Methodology : Use competitive radioligand binding assays with synaptosomal membranes, as described for anandamide analogs . Include [³H]-CP55,940 or [³H]-WIN55,212-2 as probes for CB1/CB2 receptors. For quantitative analysis, measure IC₅₀ values via nonlinear regression and compare to reference ligands like AEA (Ki ~9.6 µM for CB1 in human astrocytes) .
- Key considerations : Account for its weaker CB1 binding (Ki ~9.6 µM vs. AEA’s ~0.1 µM) and higher FAAH susceptibility .
Q. How should solubility and stability challenges be addressed during in vitro studies?
- Protocol : Prepare stock solutions in DMSO or ethanol (10 mg/mL), then dilute in 0.1 M Na2CO3 for aqueous buffers. Avoid long-term storage in aqueous media (>24 hours) due to hydrolysis .
- Stability : Store aliquots at -20°C; stability ≥1 year in ethanol . Monitor degradation via HPLC with C18 columns and UV detection (λ = 210 nm) .
Q. What standard assays are used to evaluate COX-2 inhibition activity?
- Assay design : Use purified COX-1/COX-2 enzymes or whole-blood models. Measure prostaglandin E2 (PGE2) production via ELISA. Report IC50 values (e.g., 2 µM for COX-2 inhibition ).
- Controls : Compare to selective COX-2 inhibitors (e.g., celecoxib) and non-selective NSAIDs (e.g., indomethacin) .
Advanced Research Questions
Q. How can conflicting data on FAAH hydrolysis efficiency and COX-2 inhibition be reconciled in mechanistic studies?
- Analysis : While this compound is hydrolyzed 3x faster by FAAH than AEA , its COX-2 inhibition (IC50 = 2 µM) suggests dual metabolic and signaling roles . Use FAAH-knockout models or selective inhibitors (e.g., URB597) to isolate COX-2 effects in cellular assays .
- Data interpretation : Employ pathway-specific inhibitors and time-course experiments to differentiate direct COX-2 action from FAAH-mediated metabolite effects.
Q. What experimental designs are optimal for studying its dual modulation of endocannabinoid and eicosanoid pathways?
- Integrated approach : Combine:
- CB1/CB2 receptor binding assays .
- COX-1/COX-2 activity profiling .
- Metabolite analysis (LC-MS/MS for AEA, 2-AG, and PGE2) .
- Model systems : Use primary astrocytes or microglial cells, where it inhibits gap junction communication (90% at 20 µM ).
Q. How do structural modifications influence its biological activity compared to AM404 or anandamide?
- SAR insights :
- 3-hydroxyphenyl group : Reduces CB1 affinity vs. AEA but enhances FAAH recognition .
- Arachidonoyl chain : Critical for COX-2 binding; shortening reduces inhibition potency .
- Synthetic strategies : Modify the phenolic group (e.g., methylation) or fatty acid chain (e.g., saturation) to tune selectivity .
Q. Key Methodological Recommendations
- Handling : Use amber vials to prevent light degradation; avoid freeze-thaw cycles .
- In vivo studies : Prefer lipid-based formulations (e.g., Cremophor EL) for improved bioavailability .
- Contradiction resolution : Validate findings across multiple assay systems (e.g., recombinant receptors vs. primary cells) .
Propriétés
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-(3-hydroxyphenyl)icosa-5,8,11,14-tetraenamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-26(29)27-24-20-19-21-25(28)23-24/h6-7,9-10,12-13,15-16,19-21,23,28H,2-5,8,11,14,17-18,22H2,1H3,(H,27,29)/b7-6-,10-9-,13-12-,16-15- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSMMQKRRVRXBA-DOFZRALJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=CC(=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC1=CC(=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.